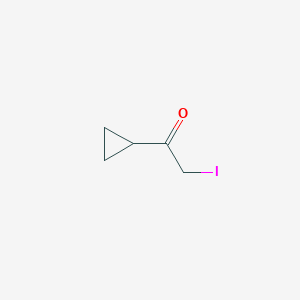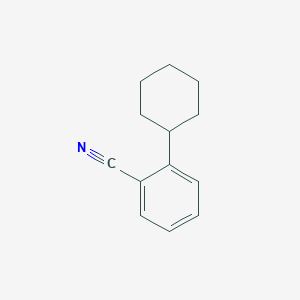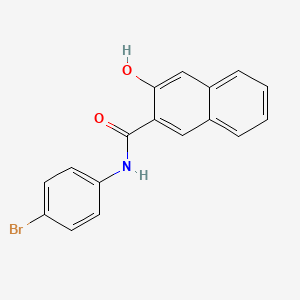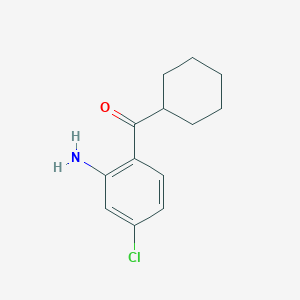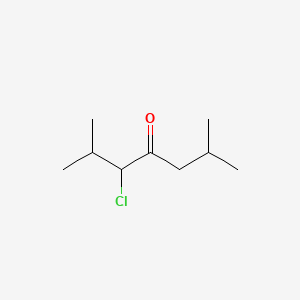
3-Chloro-2,6-dimethylheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-dimethylheptan-4-one is an organic compound with the molecular formula C9H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and two methyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dimethylheptan-4-one typically involves the chlorination of 2,6-dimethylheptan-4-one. This can be achieved through the reaction of 2,6-dimethylheptan-4-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dimethylheptan-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Reduction: Formation of 3-chloro-2,6-dimethylheptanol.
Oxidation: Formation of 3-chloro-2,6-dimethylheptanoic acid or other oxidized derivatives.
Scientific Research Applications
3-Chloro-2,6-dimethylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dimethylheptan-4-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,6-dimethylheptan-4-one
- 3-Bromo-2,6-dimethylheptan-4-one
- 3-Chloro-2,6-dimethylhexan-4-one
Uniqueness
3-Chloro-2,6-dimethylheptan-4-one is unique due to the specific positioning of the chlorine atom and the two methyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
61295-54-3 |
|---|---|
Molecular Formula |
C9H17ClO |
Molecular Weight |
176.68 g/mol |
IUPAC Name |
3-chloro-2,6-dimethylheptan-4-one |
InChI |
InChI=1S/C9H17ClO/c1-6(2)5-8(11)9(10)7(3)4/h6-7,9H,5H2,1-4H3 |
InChI Key |
QGCVBQKYSIFIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
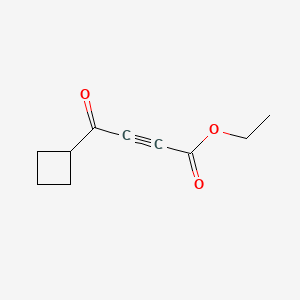
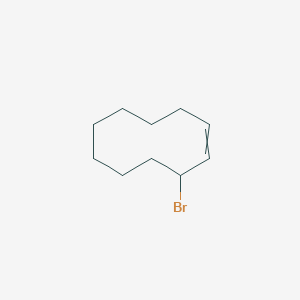


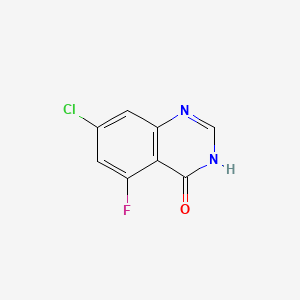


![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
